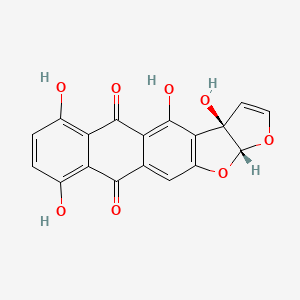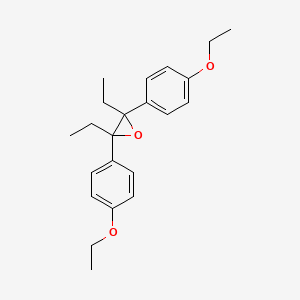![molecular formula C14H12FNO2 B1196531 4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a member of quinomethanes.
Applications De Recherche Scientifique
Synthesis and Derivatives
- The compound has been synthesized through reactions involving para substituted phenols, demonstrating efficient routes for obtaining 4-Fluorocyclohexa-2,5-dienone derivatives. These methods yield high results and are applicable in the synthesis of estrogen steroids into specific fluorine-containing derivatives (Stavber, Jereb, & Zupan, 1999).
Structural Analysis
- Structural and chemical properties of related compounds have been extensively studied, including using techniques like single crystal X-ray diffraction and spectroscopy. These studies reveal insights into the molecular structure, bond interactions, and optical properties of such compounds (Pal et al., 2021).
Photolysis and Reaction Pathways
- Research on the photolysis of cyclohexa-2,5-dienone derivatives has provided evidence for zwitterion intermediates, a crucial aspect in understanding the photochemical behavior of these compounds (Schuster & Abraitys, 1969).
Environmental Degradation
- Studies have identified the degradation pathways of environmental contaminants like nonylphenol, where cyclohexa-2,5-dienone derivatives play a significant role. This research is vital for understanding and mitigating the environmental impact of such pollutants (Gabriel et al., 2005).
Substituent Effects
- Investigations into the effects of various substituents on the reactions of polysubstituted 4-Hydroxy-4-methylcyclohexa-2,5-Dienones have revealed important chemical behaviors. These studies are essential for designing compounds with specific desired properties (Gray et al., 1987).
Propriétés
Nom du produit |
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone |
|---|---|
Formule moléculaire |
C14H12FNO2 |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
4-[(3-fluoro-4-methylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-4-11(6-13(9)15)16-8-10-3-5-12(17)7-14(10)18/h2-8,17-18H,1H3 |
Clé InChI |
GMKGSMLWXBWFSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)O)O)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



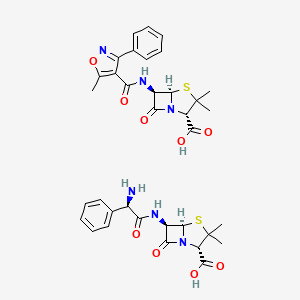
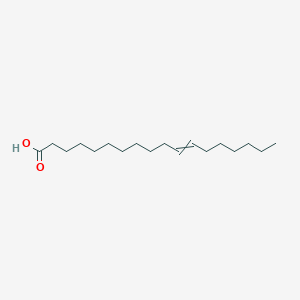
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
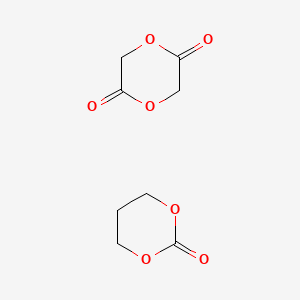
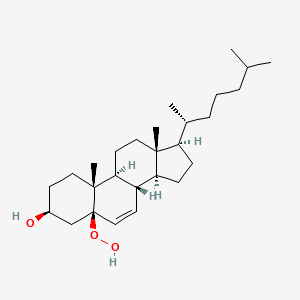
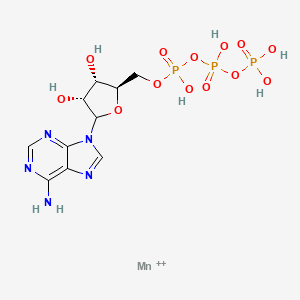
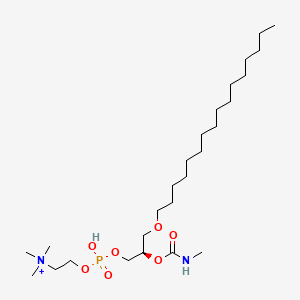
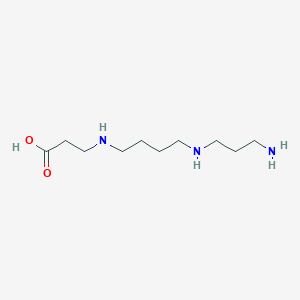
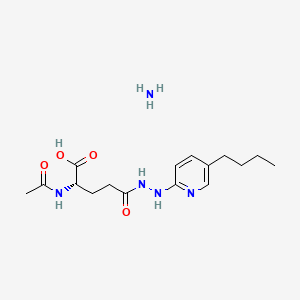
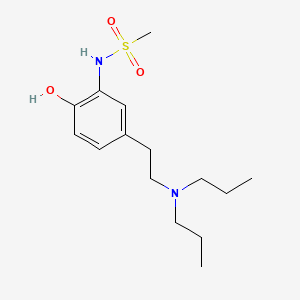
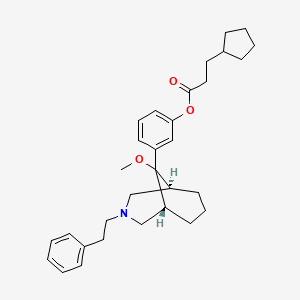
![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)
